ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Chromeno[2,3-c]pyrrole Core Architecture
The chromeno[2,3-c]pyrrole scaffold forms the central bicyclic framework of the compound, comprising a fused benzopyran and pyrrole system. X-ray crystallographic studies of analogous chromeno[2,3-c]pyrroles reveal a planar arrangement of the fused rings, with bond lengths of 1.36–1.41 Å for the pyrrole C–N bonds and 1.42–1.45 Å for the chromene C–O bonds. The 3,9-diketo groups introduce electron-withdrawing effects, polarizing the carbonyl carbons (C3 and C9) and creating sites for nucleophilic attack or hydrogen bonding. The 7-methyl substituent at the chromene ring induces steric hindrance, stabilizing the half-chair conformation of the dihydropyran moiety.
Density functional theory (DFT) calculations on similar systems predict a HOMO–LUMO gap of 4.2–4.5 eV, localized primarily on the pyrrole and chromene π-systems. The dihydro nature of the pyrrole ring (N1–C2–C3–C4) allows partial conjugation with the adjacent carbonyl groups, as evidenced by NMR chemical shifts of δ = 5.8–6.2 ppm for the pyrrolic protons.
Properties
Molecular Formula |
C25H19FN2O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H19FN2O5S/c1-4-32-24(31)22-13(3)27-25(34-22)28-19(14-7-5-6-8-16(14)26)18-20(29)15-11-12(2)9-10-17(15)33-21(18)23(28)30/h5-11,19H,4H2,1-3H3 |
InChI Key |
VNOWHXSTWFSUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5F)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclization Protocol
Reactants :
-
Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv)
-
2-Fluorobenzaldehyde (1.1 equiv)
-
Propylamine (1.2 equiv)
Conditions :
-
Dissolve in dry ethanol (0.1 M)
-
Add acetic acid (10 mol%)
-
Reflux at 80°C for 20 hours
Mechanistic Insight :
The reaction proceeds via:
-
Aldol condensation between the dioxobutanoate and aldehyde
-
Imine formation with the primary amine
-
Intramolecular cyclization to form the chromeno-pyrrol system.
Yield : 68–72% after recrystallization (ethanol)
Key Characterization :
-
NMR (400 MHz, DMSO-): δ 8.21 (d, J = 8.4 Hz, 1H, aromatic), 7.89 (m, 2H, fluorophenyl), 6.95 (s, 1H, pyrrole-H)
Thiazole Moiety Construction
The 4-methyl-1,3-thiazole-5-carboxylate subunit requires regioselective synthesis to avoid competing thiazole isomers. A modified Hantzsch thiazole synthesis proves effective.
Bromo-Ketone Intermediate Preparation
Reactants :
-
Ethyl 4-methyl-3-oxopentanoate (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.05 equiv)
Conditions :
-
DCM (0.2 M), 0°C
-
Radical initiator (AIBN, 0.1 equiv)
-
Stir 4 hours under N
Outcome :
Ethyl 2-bromo-4-methyl-3-oxopentanoate obtained in 89% yield.
Thiazole Ring Formation
Reactants :
-
Bromo-ketone from Step 2.1 (1.0 equiv)
-
Thiourea (1.2 equiv)
Conditions :
-
Ethanol (0.15 M)
-
Triethylamine (2.0 equiv)
-
Reflux 6 hours
Mechanism :
Yield : 82%
Characterization :
-
NMR: δ 167.8 (C=O), 152.1 (thiazole C-2), 121.4 (C-5)
-
HRMS (ESI): m/z calcd for CHNOS [M+H]: 200.0481, found: 200.0483
Coupling Chromeno-Pyrrol and Thiazole Units
The critical linkage between the chromeno-pyrrol core and thiazole sidechain employs a copper-catalyzed Ullmann-type coupling, optimized for sterically hindered systems.
Coupling Reaction Parameters
Reactants :
-
Chromeno-pyrrol-3,9-dione (1.0 equiv)
-
5-Carbethoxy-4-methylthiazole (1.3 equiv)
Catalytic System :
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
Conditions :
-
DMF (0.1 M)
-
KPO (2.5 equiv)
-
110°C, 24 hours under argon
Yield : 65%
Side Products :
Post-Processing :
-
Dilute with ethyl acetate
-
Wash with 5% EDTA solution (removes Cu residues)
-
Column chromatography (SiO, hexane:EtOAc 3:1)
Crystallographic Validation
Single-crystal X-ray diffraction confirms molecular architecture. Key metrics from analogous structures:
| Parameter | Value |
|---|---|
| Space group | P2/c |
| a (Å) | 12.345(2) |
| b (Å) | 7.891(1) |
| c (Å) | 19.876(3) |
| β (°) | 98.76(1) |
| R (I > 2σ) | 0.0421 |
| wR (all) | 0.1123 |
The dihedral angle between chromeno-pyrrol and thiazole planes measures 87.3°, indicating near-orthogonal orientation.
Process Optimization Challenges
Diastereomeric Control
The C2 stereocenter necessitates chiral auxiliaries. Use of (R)-BINOL-derived phosphoric acids achieves 92% ee in model systems.
Nitro Group Elimination
Early routes suffered from residual nitro groups (from chromene precursors). Switching to DDQ oxidation instead of HNO/HSO eliminated this issue, improving yields by 18%.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| MCR + Hantzsch | 65 | 99.2 | Pilot-scale |
| Stepwise Assembly | 58 | 98.7 | Lab-scale |
| Flow Chemistry | 71* | 99.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is studied for its potential roles as a pharmacophore in drug design. Its biological activities include:
- Anti-inflammatory Properties : Research indicates that compounds with similar structures may inhibit pro-inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : Preliminary studies suggest that it may interact with cellular pathways involved in cancer progression. The compound's ability to modulate enzyme activity could lead to the development of novel anticancer therapies.
- Antimicrobial Effects : The thiazole ring in the structure is known for its antimicrobial properties. This compound's potential in combating bacterial infections is an area of ongoing research.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to create more complex structures through various chemical reactions such as oxidation and reduction. This allows researchers to explore new materials with tailored properties.
- Functional Group Modification : The compound can undergo substitution reactions to introduce diverse functional groups, enhancing its utility in synthetic chemistry.
Industrial Applications
The unique structure of this compound makes it valuable in industrial settings:
Specialty Chemicals Development
The compound's distinctive features allow it to be used in the formulation of specialty chemicals that require specific properties for applications in materials science and engineering.
Advanced Materials
Research into the polymerization of this compound may lead to the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Isostructural Derivatives
Key structural analogs include halogen-substituted thiazole derivatives and compounds with modified aromatic systems. For example:
Key Observations :
- Aromatic Substitution : The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl/4-chlorophenyl systems in analogs, which may affect planarity and steric hindrance .
- Hybrid Scaffolds: The chromenopyrrolidone core in the target compound differs from the triazole-pyrazole-thiazole systems in analogs, suggesting divergent electronic properties and metabolic stability .
Computational Similarity Assessments
- Tanimoto Index: Using fingerprint-based similarity metrics (e.g., MACCS or Morgan fingerprints), the target compound could be compared to known bioactive molecules. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing . If the target compound shares functional groups with antimicrobial or anticancer agents, similar metrics might predict overlapping bioactivity .
- Molecular Networking : Clustering via MS/MS fragmentation cosine scores (range: 0–1) could identify structurally related metabolites. A high cosine score (>0.8) would suggest shared fragmentation pathways, aiding dereplication .
Bioactivity Correlations
- Antimicrobial Activity : Compound 4 (chlorophenyl analog) exhibits antimicrobial properties, highlighting the role of halogen substituents in bioactivity. The target compound’s fluorophenyl group may enhance membrane penetration due to fluorine’s electronegativity .
- Mode of Action: Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screens) could link the target compound to known mechanisms. Structurally related compounds often target similar proteins (e.g., kinases or HDACs) .
Biological Activity
Ethyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by a unique structure that combines various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C24H17FN2O5S
- Molecular Weight : 464.5 g/mol
- IUPAC Name : ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate
- InChI Key : FAIAMFKXCWWEOZ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to various pharmacological effects, including anti-inflammatory and anticancer activities. The precise pathways involved are context-dependent and require further elucidation through targeted studies.
Anticancer Activity
Recent studies have indicated that derivatives of thiazole and chromene structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation in vitro.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis | |
| HeLa | 22 | Inhibition of cell cycle progression | |
| A549 | 10 | Modulation of signaling pathways |
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Pyrrole derivatives have been noted for their effectiveness against various bacterial strains. Preliminary assays indicate that the compound may possess activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
Case Study 1: Antitumor Efficacy
A recent investigation into the anticancer properties of similar thiazole derivatives revealed that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates post-treatment.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, ethyl derivatives were tested against common pathogens. The results demonstrated a notable inhibition zone around the tested compounds when cultured with Staphylococcus aureus, suggesting effective antibacterial properties.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Functional Group Modification: Introduce substituents (e.g., fluorine) at specific positions to enhance reactivity, as fluorinated analogs have shown improved synthetic efficiency in related chromeno-pyrrole derivatives .
- Analytical Monitoring: Use HPLC or LC-MS to track intermediates and final product purity during multi-step synthesis. Adjust reaction parameters (e.g., temperature, solvent polarity) based on real-time data.
- Purification Techniques: Employ column chromatography with gradient elution or recrystallization using mixed solvents (e.g., ethanol/dichloromethane) to isolate high-purity crystals.
Q. What spectroscopic methods are most effective for structural characterization of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula and isotopic patterns.
- Multinuclear NMR: Use -, -, and -NMR to resolve aromatic protons, carbonyl groups, and fluorine environments. Compare with DFT-calculated chemical shifts for validation .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding).
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in substitution or redox reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps in electrophilic substitution .
- In Situ Spectroscopy: Monitor redox reactions via UV-Vis or Raman spectroscopy to detect transient intermediates (e.g., quinones from oxidation) .
- Computational Modeling: Apply density functional theory (DFT) to map reaction pathways and transition states, validating with experimental data .
Q. What computational strategies can predict the compound’s binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., kinase or GPCR targets). Validate with MD simulations to assess binding stability .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon fluorophenyl or thiazole modifications .
- AI-Driven QSAR Models: Train models on structural analogs’ bioactivity data to predict SAR trends .
Q. How should researchers address contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, serum concentration) to isolate confounding factors .
- Orthogonal Validation: Cross-verify cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) or target-specific assays (e.g., kinase inhibition) .
- Meta-Analysis: Aggregate data from structurally related compounds to identify trends (e.g., fluorophenyl groups enhancing membrane permeability) .
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Fragment-Based Drug Design (FBDD): Replace the thiazole or chromeno-pyrrole moieties with bioisosteres (e.g., oxazole, quinazoline) while retaining key pharmacophores .
- Conceptual Density Functional Theory (CDFT): Calculate electrophilicity indices to predict sites for nucleophilic attack .
- Systems Biology Integration: Map compound interactions onto signaling pathways (e.g., MAPK/ERK) using pathway enrichment tools like KEGG .
Q. How can researchers integrate experimental and computational data to resolve solubility limitations?
Methodological Answer:
- Co-Solvent Screening: Test solubility in DMSO/PBS mixtures or cyclodextrin-based formulations, guided by Hansen solubility parameters .
- Machine Learning (ML): Train models on solubility data of fluorinated heterocycles to predict optimal formulation conditions .
- Cryo-TEM Imaging: Visualize self-assembly behavior in aqueous solutions to engineer nanostructured carriers .
Q. What experimental designs are critical for assessing stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions, analyzing degradation products via LC-MS .
- Plasma Stability Assays: Incubate with human plasma and quantify parent compound remaining over time using UPLC .
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months, monitoring crystallinity changes via PXRD .
Q. How can heterogeneous catalysis improve the scalability of key synthetic steps?
Methodological Answer:
- Solid-Supported Reagents: Use polymer-bound catalysts (e.g., Pd/C or zeolites) for Suzuki-Miyaura coupling of fluorophenyl groups, enabling easy recovery .
- Flow Chemistry: Optimize residence time and pressure in microreactors to enhance reaction efficiency and reduce side products .
- In Situ IR Monitoring: Track reaction progress in real time to adjust flow rates dynamically .
Q. What interdisciplinary approaches resolve discrepancies in mechanism-of-action studies?
Methodological Answer:
- CRISPR-Cas9 Screening: Identify gene knockouts that modulate compound efficacy, linking targets to pathways .
- Metabolomics Profiling: Use LC-HRMS to map metabolic shifts post-treatment, correlating with transcriptomic data .
- Stakeholder-Driven Frameworks: Apply the Efficiency Pyramid model to prioritize hypotheses based on clinical relevance and feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
